molecular formula C27H32N8O2 B10861634 N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Cat. No.: B10861634
M. Wt: 500.6 g/mol
InChI Key: OEFWUILIMFIVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YK-029A is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has been designed to target specific mutations in the epidermal growth factor receptor, including the T790M mutation and exon 20 insertion mutations. These mutations are commonly associated with resistance to first and second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YK-029A involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of YK-029A follows standard protocols for the large-scale synthesis of pharmaceutical compounds. This includes the optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety. The production process is designed to be scalable, allowing for the efficient manufacture of the compound in quantities sufficient for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

YK-029A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YK-029A include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions involving YK-029A depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound with different functional groups .

Scientific Research Applications

YK-029A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of epidermal growth factor receptor inhibitors.

    Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by the epidermal growth factor receptor.

    Medicine: Investigated as a potential therapeutic agent for the treatment of non-small-cell lung cancer and other cancers with epidermal growth factor receptor mutations.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

YK-029A exerts its effects by specifically binding to the mutant forms of the epidermal growth factor receptor, including the T790M mutation and exon 20 insertion mutations. This binding inhibits the kinase activity of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. By targeting these specific mutations, YK-029A can overcome resistance to first and second-generation epidermal growth factor receptor tyrosine kinase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YK-029A is unique in its ability to target both the T790M mutation and exon 20 insertion mutations in the epidermal growth factor receptor. This dual targeting capability makes it a promising candidate for overcoming resistance to existing epidermal growth factor receptor tyrosine kinase inhibitors and providing effective treatment options for patients with these specific mutations .

Properties

Molecular Formula

C27H32N8O2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32)

InChI Key

OEFWUILIMFIVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.